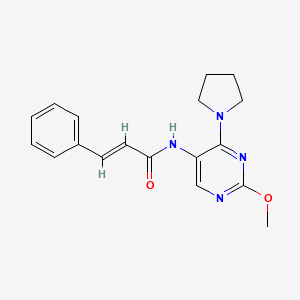![molecular formula C16H21NO3 B2601556 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide CAS No. 900006-51-1](/img/structure/B2601556.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a similar compound, “{1,4-dioxaspiro[4.5]decan-2-yl}methanamine”, has been reported with a molecular weight of 171.24 . The InChI code for this compound is 1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied, but the specific reactions involving “N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide” are not detailed in the available sources .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “{1,4-dioxaspiro[4.5]decan-2-yl}methanamine”, include a molecular weight of 171.24, a storage temperature of 4 degrees Celsius, and a physical form as a liquid .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Evaluation
- New spirothiazolidinone derivatives, including compounds similar to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide, have been synthesized and evaluated for antiviral activity. Notably, some derivatives exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the versatility of the spirothiazolidinone scaffold in antiviral molecule development (Apaydın et al., 2020).
Synthesis and Anti-Coronavirus Activity
- A series of 1-thia-4-azaspiro[4.5]decan-3-ones bearing an amide group at C-4 with various substitutions showed inhibitory activity against human coronavirus 229E replication. This research points to the 1-thia-4-azaspiro[4.5]decan-3-one scaffold as promising for antiviral drug development (Apaydın et al., 2019).
Dopamine Agonist Activity
- Spirodecane derivatives, similar in structural framework to this compound, were synthesized and evaluated for dopamine agonist activity. Although these compounds did not show central nervous system activity, one exhibited potent dopamine agonist activity in a specific assay, suggesting potential for further pharmacological exploration (Brubaker & Colley, 1986).
Synthesis of Carbo(hetero)cyclospirobutanoic Lactones
- The synthesis of derivatives including the 1,8-dioxaspiro[4.5]decan scaffold has been reported, demonstrating the chemical versatility of these structures for further applications in organic synthesis and potentially in the development of new materials or bioactive compounds (Kuroyan et al., 1995).
Safety and Hazards
The safety and hazards associated with a similar compound, “{1,4-dioxaspiro[4.5]decan-2-yl}methanamine”, include hazard statements H315, H318, and H335, indicating that it causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(13-7-3-1-4-8-13)17-11-14-12-19-16(20-14)9-5-2-6-10-16/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDDNATXDZKOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2601473.png)


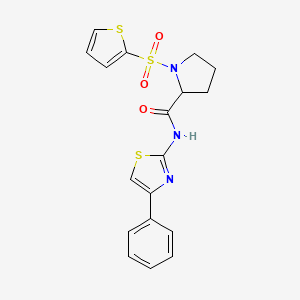

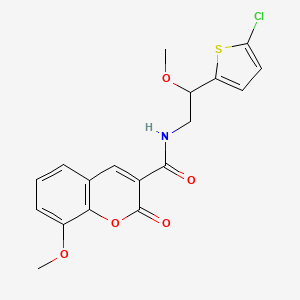
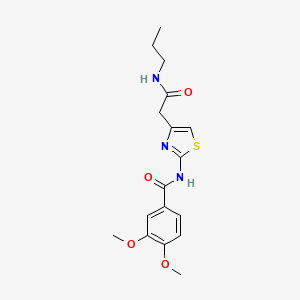
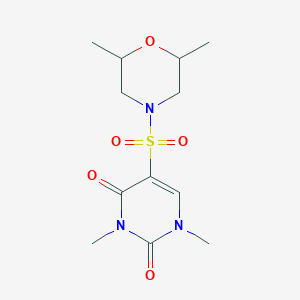

![6,7-Dimethoxy-4-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}quinoline-3-carbonitrile](/img/structure/B2601485.png)
![N-[(2-chlorophenyl)methyl]-3-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2601487.png)
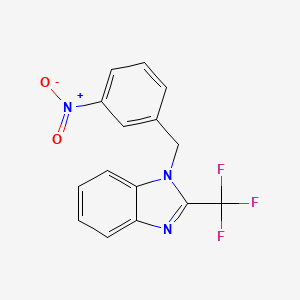
![4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2601492.png)
